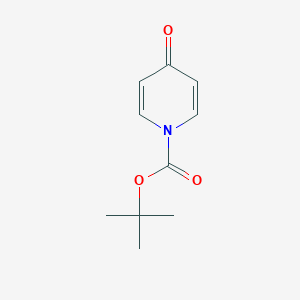
1-Bromo-1-methylcyclopropane
Overview
Description
1-Bromo-1-methylcyclopropane is an organic compound with the molecular formula C4H7Br. It is a derivative of cyclopropane, where one hydrogen atom is replaced by a bromine atom and another by a methyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-methylcyclopropane can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclopropanol with phosphorus tribromide (PBr3), which replaces the hydroxyl group with a bromine atom . Another method includes the addition of bromine to 1-methylcyclopropene under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of 1-methylcyclopropane using bromine or hydrogen bromide in the presence of a catalyst. This process is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form 1-methylcyclopropene.
Addition Reactions: It can react with hydrogen halides to form dihalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include 1-methylcyclopropanol, 1-methylcyclopropyl cyanide, and 1-methylcyclopropylamine.
Elimination Reactions: The major product is 1-methylcyclopropene.
Addition Reactions: Dihalogenated cyclopropane derivatives.
Scientific Research Applications
1-Bromo-1-methylcyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-1-methylcyclopropane involves its reactivity due to the strained three-membered ring structure of cyclopropane. This strain makes the compound highly reactive, particularly in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by making the carbon atom more electrophilic .
Comparison with Similar Compounds
1-Bromo-1-methylcyclopentane: Similar in structure but with a five-membered ring.
1-Bromo-1-methylcyclobutane: Similar in structure but with a four-membered ring.
1-Bromo-1-methylcyclohexane: Similar in structure but with a six-membered ring.
Uniqueness: 1-Bromo-1-methylcyclopropane is unique due to its three-membered ring, which imparts significant ring strain and reactivity compared to its larger ring analogs. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for synthesizing strained ring systems .
Properties
IUPAC Name |
1-bromo-1-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(5)2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMAPJTGKYTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564805 | |
| Record name | 1-Bromo-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50915-27-0 | |
| Record name | 1-Bromo-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


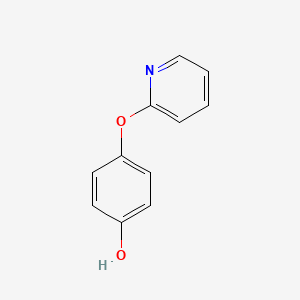
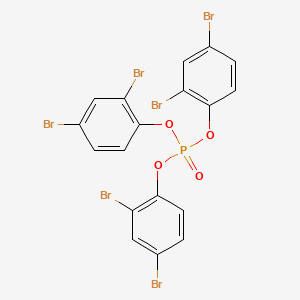
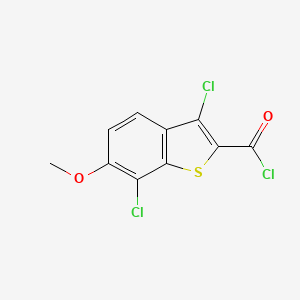
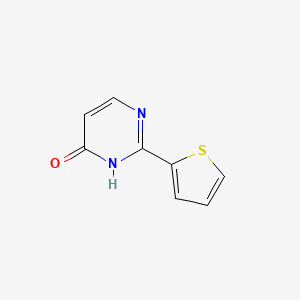
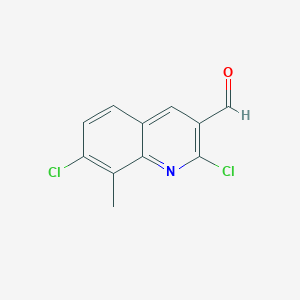
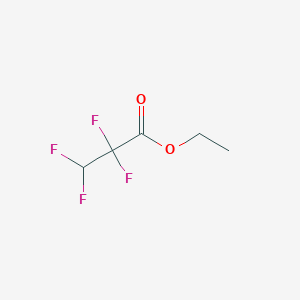

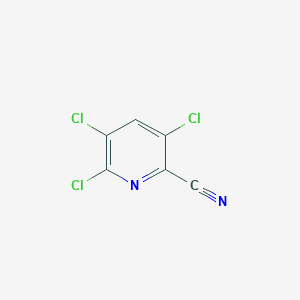
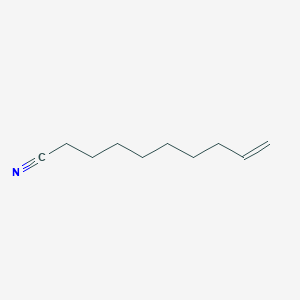
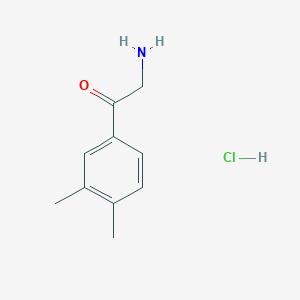
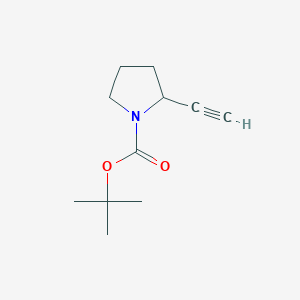
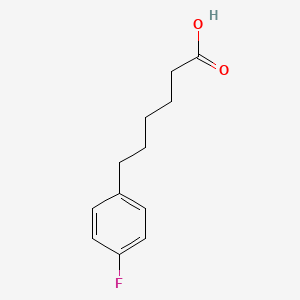
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
